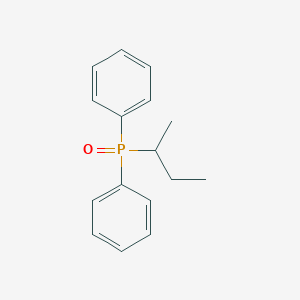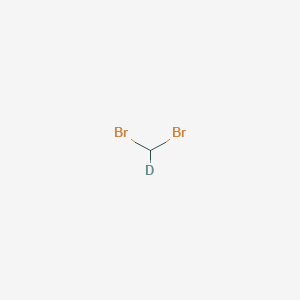
Methane-d, dibromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless liquid with a molecular weight of 173.835 g/mol and is slightly soluble in water but highly soluble in organic solvents . This compound is commonly used in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Methane-d, dibromo- can be synthesized through several methods:
From Dichloromethane: One common method involves the reaction of dichloromethane with bromine in the presence of aluminum trichloride as a catalyst. The reaction proceeds as follows: [ 6 \text{CH}_2\text{Cl}_2 + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{BrCl} + 2 \text{AlCl}_3 ] The bromochloromethane product can further react with bromine to form dibromomethane: [ 6 \text{CH}_2\text{BrCl} + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{Br}_2 + 2 \text{AlCl}_3 ]
Industrial Production Methods:
From Bromoform: In the laboratory, dibromomethane can be prepared from bromoform using sodium arsenite and sodium hydroxide: [ \text{CHBr}_3 + \text{Na}_3\text{AsO}_3 + \text{NaOH} \rightarrow \text{CH}_2\text{Br}_2 + \text{Na}_3\text{AsO}_4 + \text{NaBr} ]
From Diiodomethane: Another method involves the reaction of diiodomethane with bromine.
Types of Reactions:
Substitution Reactions: Methane-d, dibromo- undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles.
Reduction Reactions: It can be reduced to methane using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, cyanide ions, and amines.
Reducing Agents: Zinc and hydrochloric acid are commonly used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include methanol, methyl cyanide, or methylamines.
Reduction Product: Methane is the primary product of reduction reactions.
科学研究应用
Methane-d, dibromo- has several applications in scientific research:
Organic Synthesis: It is used as a solvent and intermediate in the synthesis of various organic compounds, including specialty chemicals, agrochemicals, and pharmaceuticals.
Environmental Analysis: It is utilized for the determination of 5-nitroimidazoles in environmental waters.
Chemical Reactions: It is involved in the conversion of catechols to their methylenedioxy derivatives.
作用机制
The mechanism of action of methane-d, dibromo- involves its ability to undergo nucleophilic substitution and reduction reactions. The bromine atoms in the molecule are susceptible to attack by nucleophiles, leading to the formation of various substitution products. In reduction reactions, the bromine atoms are replaced by hydrogen atoms, resulting in the formation of methane.
相似化合物的比较
Methane-d, dibromo- can be compared with other halomethanes such as:
Bromoform (CHBr₃): Bromoform has three bromine atoms and is used in similar applications but has different reactivity and physical properties.
Tetrabromomethane (CBr₄): Tetrabromomethane has four bromine atoms and is used as a solvent and in organic synthesis.
1,1-Dibromoethane (C₂H₄Br₂): This compound has two bromine atoms on an ethane backbone and is used in organic synthesis.
Methane-d, dibromo- is unique due to its specific reactivity and solubility properties, making it valuable in various chemical processes .
属性
CAS 编号 |
2253-83-0 |
|---|---|
分子式 |
CH2Br2 |
分子量 |
174.84 g/mol |
IUPAC 名称 |
dibromo(deuterio)methane |
InChI |
InChI=1S/CH2Br2/c2-1-3/h1H2/i1D |
InChI 键 |
FJBFPHVGVWTDIP-MICDWDOJSA-N |
手性 SMILES |
[2H]C(Br)Br |
规范 SMILES |
C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14153994.png)
![6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione](/img/structure/B14153995.png)
![6-Amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14153999.png)
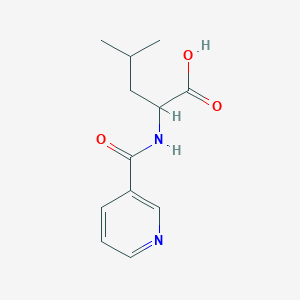
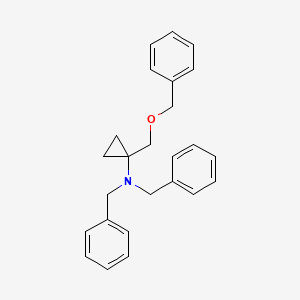
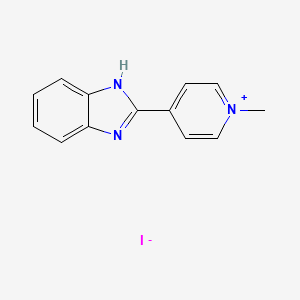
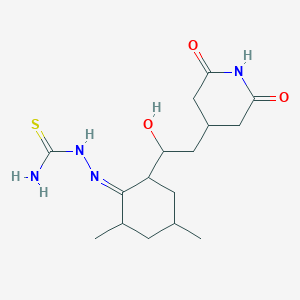
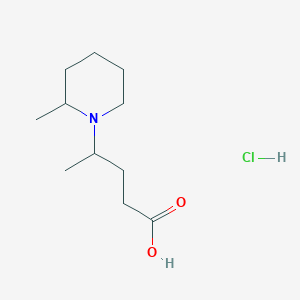
![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14154034.png)
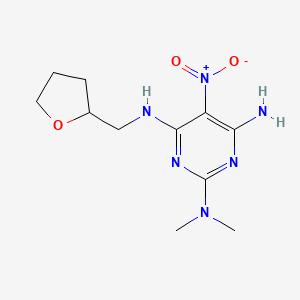

![1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B14154057.png)
